2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
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Overview
Description
2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is a complex organic compound that features a phenolic structure with a methoxy group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves multi-step organic reactions. One common method is the reduction of Schiff bases, which involves the reaction of an aldehyde or ketone with an amine to form an imine, followed by reduction to yield the desired amine . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and inert atmospheres .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction while minimizing by-products. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like NaBH4 or LiAlH4 for reduction . Substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce functional groups such as halogens, nitro groups, or alkyl chains onto the phenolic ring.
Scientific Research Applications
2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, polymers, and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenolic and pyrazole moieties allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-((phenylamino)methyl)phenol: Similar structure with a phenyl group instead of a pyrazole moiety.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Features a dimethylaniline group instead of a pyrazole moiety.
Uniqueness
The uniqueness of 2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol lies in its combination of a phenolic structure with a pyrazole moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be possible with other similar compounds.
Properties
Molecular Formula |
C16H23N3O2 |
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Molecular Weight |
289.37 g/mol |
IUPAC Name |
2-methoxy-4-[[[1-(2-methylpropyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C16H23N3O2/c1-12(2)11-19-7-6-14(18-19)10-17-9-13-4-5-15(20)16(8-13)21-3/h4-8,12,17,20H,9-11H2,1-3H3 |
InChI Key |
XDJHCDHKFLAIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CNCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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